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molecular formula C23H46O5 B148127 Pentaerythritol monostearate CAS No. 78-23-9

Pentaerythritol monostearate

Cat. No. B148127
M. Wt: 402.6 g/mol
InChI Key: TXQVDVNAKHFQPP-UHFFFAOYSA-N
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Patent
US08460846B2

Procedure details

A four-necked round-bottom flask equipped with a stirrer, a thermocouple, and a nitrogen inlet tube was charged with 4 moles of stearic acid per 1 mole of pentaerythritol. The ingredients in the flask were heated at 130° C. for 5 hours under a nitrogen atmosphere, to carry out an esterification reaction. The reaction product was purified with methyl ether, to give pentaerythritol stearate. Here, the resulting compound had an acid value of 0.3 mgKOH/g, and a hydroxyl value of 1.8 mgKOH/g.
Quantity
4 mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([OH:20])(=[O:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].[OH:21][CH2:22][C:23]([CH2:28]O)([CH2:26][OH:27])[CH2:24][OH:25]>>[C:1]([O:20][CH2:28][C:23]([CH2:26][OH:27])([CH2:24][OH:25])[CH2:22][OH:21])(=[O:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18]

Inputs

Step One
Name
Quantity
4 mol
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)O
Name
Quantity
1 mol
Type
reactant
Smiles
OCC(CO)(CO)CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A four-necked round-bottom flask equipped with a stirrer
CUSTOM
Type
CUSTOM
Details
an esterification reaction
CUSTOM
Type
CUSTOM
Details
The reaction product was purified with methyl ether

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)OCC(CO)(CO)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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